molecular formula C10H14N4O3 B1381375 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707563-16-3

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1381375
CAS No.: 1707563-16-3
M. Wt: 238.24 g/mol
InChI Key: DTPRFIQBRHQDQL-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile chemical building block and synthetic intermediate of high value in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a piperidine ring, a 1,2,3-triazole heterocycle, and a carboxylic acid functional group. The piperidine scaffold is a common motif in pharmaceuticals, and its acetylation can influence the molecule's pharmacokinetic properties. The 1,2,3-triazole ring, often formed via click chemistry Nature Reviews Drug Discovery , is highly stable and can act as a bioisostere for amide bonds or participate in key interactions with biological targets. The presence of the carboxylic acid group provides a critical handle for further synthetic diversification, allowing researchers to readily generate amide derivatives or other conjugates. As such, this compound is primarily employed in the synthesis of more complex molecules for high-throughput screening and the development of targeted libraries, particularly for probing enzymes or receptors where the triazole-peptidomimetic structure is relevant. Its structure suggests potential for incorporation into inhibitors or probes for a variety of diseases. Researchers can find detailed chemical information, including properties and safety data, on its PubChem listing. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRFIQBRHQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi. The incorporation of piperidine and acetyl groups enhances the lipophilicity and overall bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines, suggesting that it may act through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

PXR Modulation
The Pregnane X Receptor (PXR) plays a crucial role in drug metabolism and detoxification. Recent studies have identified triazole derivatives as potential modulators of PXR activity. Specifically, certain analogs have been found to act as selective antagonists or inverse agonists of PXR, which could lead to reduced adverse drug reactions and improved therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial activity of various triazole derivatives, including 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports its potential use as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate investigation, the compound was tested against several cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Case Study 3: PXR Antagonism

Another research effort focused on the modulation of PXR by triazole derivatives. The study revealed that specific modifications to the triazole structure could enhance binding affinity to PXR, leading to effective antagonism. This property is particularly valuable for drugs that require careful management of metabolic pathways to minimize toxicity .

Comparative Analysis Table

Compound Activity Type IC50/μM Remarks
This compoundAntimicrobial0.5 - 2.0Effective against various strains
This compoundAnticancer10 - 50Induces apoptosis in cancer cells
Analog Compound APXR Antagonist<0.05High selectivity and low toxicity

Mechanism of Action

The mechanism by which 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

  • Structure : Lacks the acetyl group on piperidine; exists as a hydrochloride salt.
  • Molecular Formula : C₈H₁₃ClN₄O₂.
  • The hydrochloride salt improves aqueous solubility but may limit bioavailability in non-polar environments.
  • Applications : Likely used in ionic interactions or as a precursor for further derivatization .

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure: Substituted with a 2-aminophenyl group instead of piperidine.
  • Key Features :
    • Exhibits antibacterial activity against Vibrio cholerae and other pathogens (MIC values: 8–32 µg/mL) .
    • Adopts a kink-like conformation via X-ray crystallography, with perpendicular phenyl and triazole rings, enhancing binding to bacterial targets .
  • Synthesis: Synthesized via copper-catalyzed click chemistry between 2-aminophenyl azide and propiolic acid .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Contains a 5-formyl group and 4-ethoxyphenyl substituent.
  • Key Properties :
    • Exists in ring-chain tautomerism (80% open form in solution), with the formyl group enabling condensation reactions.
    • Decarboxylates at 175°C, a trait common to 1,2,3-triazole-4-carboxylic acids .
  • Divergence : The formyl group adds reactivity for further functionalization, whereas the acetylpiperidine in the target compound prioritizes steric and electronic modulation .

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Pyrrolidine (5-membered ring) instead of piperidine.
  • Reduced steric bulk compared to piperidine derivatives may enhance target accessibility .

1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic Acid

  • Structure : Fluorophenyl group attached via a triazole-methyl linker.
  • Unique Traits :
    • Fluorine’s electronegativity enhances metabolic stability and binding affinity.
    • Carboxylic acid on piperidine (vs. triazole) alters polarity and interaction sites .

Physicochemical and Pharmacological Insights

Solubility and Bioavailability

  • The acetyl group in the target compound increases lipophilicity, balancing the hydrophilic carboxylic acid for improved membrane permeability.
  • Hydrochloride salts (e.g., ) enhance solubility but may require formulation adjustments for in vivo efficacy.

Data Tables

Compound Molecular Formula Key Substituent Bioactivity/Application
Target Compound C₉H₁₃N₄O₃ 1-Acetylpiperidin-4-yl Enzyme inhibition (hypothesized)
1-(Piperidin-4-yl)-... Hydrochloride C₈H₁₃ClN₄O₂ Piperidin-4-yl Precursor for ionic interactions
1-(2-Aminophenyl)-... C₉H₈N₄O₂ 2-Aminophenyl Antibacterial (MIC: 8–32 µg/mL)
1-(4-Ethoxyphenyl)-5-formyl-... C₁₂H₁₁N₃O₄ 4-Ethoxyphenyl, 5-formyl Tautomerism-driven reactivity

Biological Activity

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 2098123-49-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This method is favored for its efficiency and ability to form stable triazole linkages.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity : Compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives have shown IC₅₀ values in the low micromolar range against colorectal and breast cancer cell lines, indicating strong antiproliferative activity .
Cell LineIC₅₀ (µM)Reference
HCT1160.43
MDA-MB-2315.04
A5497.72

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Inhibition of Cell Migration : Studies indicate that triazole derivatives can inhibit migration and invasion of cancer cells by downregulating epithelial-mesenchymal transition markers .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity:

  • Broad-Spectrum Activity : Research indicates that certain triazole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Pseudomonas aeruginosa12

Case Studies

Several case studies have been conducted on related compounds:

  • N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole Derivatives : These compounds exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations, comparable to established chemotherapeutics like doxorubicin .
  • Triazole-Glycoside Conjugates : These hybrids showed enhanced solubility and binding affinity to biological targets while maintaining significant antimicrobial activity .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

A multi-step synthesis is typically employed:

  • Step 1 : Cyclocondensation reactions (e.g., using ethyl acetoacetate and phenylhydrazine) to form pyrazole intermediates .
  • Step 2 : Click chemistry (e.g., CuAAC or RuAAC) to introduce the triazole ring .
  • Step 3 : Hydrolysis of ester groups to carboxylic acids under basic conditions .
  • Step 4 : Acetylation of the piperidine nitrogen using acetylating agents .
    Key Considerations : Use protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions . Validate intermediates via NMR and HPLC .

Q. Which analytical techniques are critical for structural and purity characterization?

  • NMR Spectroscopy : For confirming regiochemistry of the triazole ring and acetylpiperidine substitution .
  • HPLC-MS : To assess purity (>98%) and molecular weight confirmation .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should stability issues be managed during storage?

  • Storage Conditions : Anhydrous environment at -20°C to prevent hydrolysis .
  • Decomposition Monitoring : Use TLC or HPLC to detect degradation products (e.g., free piperidine or decarboxylated triazoles) .
  • Light Sensitivity : Store in amber vials to avoid photolytic cleavage of the acetyl group .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First Aid : Immediate flushing with water for eye/skin exposure; consult SDS for antidotes .

Q. How can preliminary pharmacological activity be assessed?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
  • Toxicity Profiling : Evaluate acute toxicity in cell lines (IC₅₀) and monitor organ-specific effects (e.g., hepatotoxicity) .

Advanced Research Questions

Q. How can computational methods predict reactivity and bioactivity?

  • DFT Calculations : Model reaction pathways (e.g., acetyl group migration) and transition states .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

Q. How to resolve contradictions in spectral or bioactivity data?

  • Cross-Validation : Combine experimental data (e.g., NOESY NMR for spatial conformation) with theoretical IR/Raman spectra .
  • Isotopic Labeling : Trace reaction intermediates to confirm mechanistic hypotheses .
  • Dose-Response Studies : Replicate bioassays under controlled conditions (e.g., pH 7.4 buffer) to rule out false positives .

Q. What strategies optimize reaction yields and regioselectivity?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Cu(I) vs Ru(II)), solvents (DMF vs THF), and temperatures .
  • High-Throughput Screening : Test 96-well plate formats to identify optimal conditions for triazole cyclization .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress in real time .

Q. How can bioactive derivatives be rationally designed?

  • SAR Studies : Modify substituents on the piperidine (e.g., fluorination) or triazole (e.g., methyl groups) to enhance target affinity .
  • Prodrug Strategies : Introduce ester moieties to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide?

  • Deuterium Labeling : Study hydrogen transfer steps in acetylation or hydrolysis reactions .
  • 13C Isotopes : Trace carboxylate group behavior during decarboxylation under thermal stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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